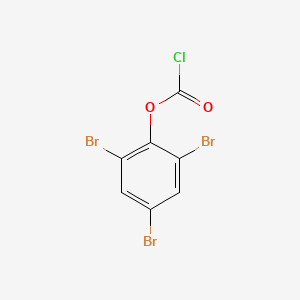

2,4,6-Tribromophenyl carbonochloridate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-tribromophenyl) carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br3ClO2/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATCLDWYUKJLGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC(=O)Cl)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br3ClO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634589 | |

| Record name | 2,4,6-Tribromophenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54060-68-3 | |

| Record name | 2,4,6-Tribromophenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Innovations for 2,4,6 Tribromophenyl Carbonochloridate

Established Synthetic Routes to 2,4,6-Tribromophenyl (B11824935) Carbonochloridate (B8618190)

The principal and most established method for synthesizing 2,4,6-Tribromophenyl carbonochloridate involves the reaction of its corresponding phenolic precursor with phosgene (B1210022) or a phosgene equivalent. This approach is a standard procedure for the preparation of various aryl chloroformates.

Preparative Strategies from Phenolic Precursors

The synthesis commences with the preparation of the key intermediate, 2,4,6-tribromophenol (B41969). This is typically achieved through the electrophilic bromination of phenol (B47542). The hydroxyl group of phenol is a strongly activating ortho-, para-director, facilitating the substitution of bromine at the 2, 4, and 6 positions of the aromatic ring. The reaction of phenol with bromine water at room temperature results in the formation of a white precipitate of 2,4,6-tribromophenol in a nearly quantitative yield.

Once 2,4,6-tribromophenol is obtained, it is converted to this compound. This transformation is accomplished by reacting the phenol with a carbonyl dihalide, most commonly phosgene (COCl₂) or a safer, solid phosgene equivalent such as bis(trichloromethyl) carbonate, also known as triphosgene (B27547). The reaction involves the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the phosgene equivalent, leading to the formation of the chloroformate and the elimination of hydrogen chloride.

A general representation of this two-step synthesis is as follows:

Bromination of Phenol: C₆H₅OH + 3Br₂ → C₆H₂Br₃OH + 3HBr

Formation of the Carbonochloridate: C₆H₂Br₃OH + COCl₂ → C₆H₂Br₃O(CO)Cl + HCl

Considerations of Reaction Conditions and Yield Optimization

The efficiency and yield of the synthesis of this compound are influenced by several factors. In the initial bromination step, the reaction is typically rapid and high-yielding. For the subsequent conversion to the chloroformate, careful control of reaction conditions is crucial for maximizing the yield and minimizing the formation of byproducts, such as the corresponding carbonate.

Key parameters for optimization include the choice of phosgene equivalent, solvent, catalyst, and temperature. While phosgene gas can be used, its high toxicity necessitates specialized handling. Triphosgene is a safer, crystalline alternative that generates phosgene in situ.

The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion. Common bases include tertiary amines like pyridine (B92270) or inorganic bases such as sodium carbonate. The selection of the solvent is also important, with inert solvents like toluene or chlorinated hydrocarbons being frequently employed. The reaction temperature is another critical variable that needs to be controlled to ensure optimal reaction rates and selectivity. For less reactive phenols, the reaction may be conducted at elevated temperatures.

| Parameter | Considerations | Typical Conditions |

|---|---|---|

| Phosgene Source | Phosgene (gas) is highly reactive but toxic. Triphosgene (solid) is a safer alternative. | Triphosgene is often preferred in laboratory settings. |

| Catalyst/Base | A base is used to scavenge HCl. Catalysts can enhance reaction rates. | Pyridine, triethylamine, or sodium carbonate. |

| Solvent | Inert solvents that do not react with the reagents are required. | Toluene, chloroform (B151607), dichloromethane (B109758). |

| Temperature | Temperature affects the reaction rate and selectivity. | Can range from 0°C to elevated temperatures depending on the reactivity of the phenol. |

Advanced Approaches in this compound Synthesis

Recent advancements in chemical synthesis have focused on improving the efficiency, selectivity, and environmental footprint of chemical processes. These principles are being applied to the synthesis of chloroformates, including this compound.

Catalytic Systems for Enhanced Efficiency and Selectivity

To improve the synthesis of aryl chloroformates, various catalytic systems have been explored. The use of catalysts can lead to milder reaction conditions, shorter reaction times, and improved yields. For the reaction of phenols with phosgene, catalysts such as cyclic ureas have been shown to be effective. These catalysts can enhance the rate of reaction, allowing for the process to be carried out at atmospheric pressure and with a smaller excess of phosgene. The molar ratio of the cyclic urea catalyst to the phenol is typically low, ranging from 0.001:1 to 0.2:1.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to reduce the environmental impact of chemical manufacturing. This includes the use of less hazardous reagents, the reduction of waste, and the use of more environmentally benign solvents.

A significant advancement in the synthesis of chloroformates that aligns with green chemistry principles is the development of "photo-on-demand" synthesis. This method utilizes chloroform as both a reagent and a solvent, thereby reducing the need for additional chemicals. In this process, a solution of the alcohol (in this case, 2,4,6-tribromophenol) in chloroform is subjected to UV irradiation in the presence of oxygen. This generates the chloroformate in situ. This approach avoids the use of highly toxic phosgene or its solid surrogates, representing a safer and greener alternative. The reaction can be carried out under mild conditions and offers a one-pot conversion to the desired product.

| Methodology | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Established Route | Phenol, Bromine, Phosgene/Triphosgene, Base, Organic Solvent | High yield, well-established procedure. | Use of toxic phosgene/triphosgene, generation of hazardous byproducts. |

| Photo-on-Demand Synthesis | Phenol, Chloroform, Oxygen, UV light | Avoids phosgene/triphosgene, reduced solvent usage, milder conditions. | Requires specialized photochemical equipment. |

Utilization of Sustainable Carbon Sources

The traditional synthesis of chloroformates, including this compound, has historically relied on phosgene, a highly toxic and hazardous chemical. kobe-u.ac.jp Modern synthetic chemistry is increasingly shifting towards more sustainable and safer alternatives. A significant innovation in this area is the use of chloroform as a precursor for the in situ generation of phosgene, thereby avoiding the transportation and handling of the toxic gas. researchgate.netorganic-chemistry.org

This "photo-on-demand" synthesis involves the photoirradiation of a chloroform solution containing an alcohol, in this case, 2,4,6-Tribromophenol, while bubbling oxygen through the mixture. organic-chemistry.orgacs.org Chloroform serves a dual role as both the solvent and the carbon source for the carbonyl chloride moiety. organic-chemistry.org This process has been shown to be highly efficient, with conversion rates exceeding 96% in a short time frame. kobe-u.ac.jp

The reaction proceeds by the light-induced generation of phosgene from chloroform and oxygen, which then immediately reacts with the present alcohol (2,4,6-Tribromophenol) to yield the desired chloroformate. kobe-u.ac.jpresearchgate.net This method is not only safer but also simple and has a lower environmental impact. kobe-u.ac.jp

Further efforts towards sustainability in chloroformate production include the use of "green chlorine" and renewable energy sources in the manufacturing process, which can significantly reduce the carbon dioxide footprint associated with the synthesis. lanxess.com While specific data for this compound is not detailed, the general principles are applicable. The use of bio-based raw materials, such as bio-based methanol or ethanol in related processes, also points towards a future of more environmentally friendly chemical production. lanxess.com

Table 1: Comparison of Phosgene and Sustainable Alternatives for Chloroformate Synthesis

| Precursor | Description | Key Advantages |

|---|---|---|

| Phosgene (COCl₂) | Highly toxic gas, traditional reagent. quora.com | High reactivity. merckmillipore.com |

| Triphosgene | Solid, safer-to-handle phosgene equivalent. quora.comnih.gov | Reduced volatility and toxicity compared to phosgene. quora.com |

| Chloroform (CHCl₃) | Liquid solvent and sustainable carbon source for in situ phosgene generation. kobe-u.ac.jporganic-chemistry.org | Avoids handling of toxic phosgene gas, high conversion rates, lower environmental impact. kobe-u.ac.jporganic-chemistry.org |

| Green Chlorine & Renewables | Use of sustainably produced chlorine and energy in the manufacturing process. lanxess.com | Reduced CO₂ emissions and improved sustainability profile. lanxess.com |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for hazardous reactions. umontreal.casyrris.jp The synthesis of this compound can be significantly improved by implementing continuous-flow systems.

A key innovation is the development of a flow photo-on-demand synthesis system. kobe-u.ac.jp In this setup, a gaseous mixture of vaporized chloroform and oxygen is irradiated with ultraviolet light to produce phosgene, which then continuously reacts with an alcohol, such as 2,4,6-Tribromophenol, within the system. kobe-u.ac.jp This continuous process allows for the synthesis of chloroformates on a gram scale with high yields, and the reactions are completed within the enclosed system, preventing the escape of any toxic phosgene gas. kobe-u.ac.jp

The advantages of using flow chemistry for this synthesis are numerous. It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety and reproducibility. umontreal.caflinders.edu.au The high surface-area-to-volume ratio in microreactors enables efficient heat and mass transfer, which can accelerate reaction rates. umontreal.ca Furthermore, continuous processing facilitates scalability; production can be increased by simply running the system for longer periods or by parallelizing multiple reactor setups. umontreal.ca

The integration of in-line purification and analysis techniques can further enhance the efficiency of the continuous synthesis of this compound. durham.ac.uk This approach minimizes manual handling and allows for real-time monitoring and optimization of the reaction, leading to a more streamlined and efficient manufacturing process. durham.ac.uk

Table 2: Parameters for a Representative Continuous Flow Synthesis of a Chloroformate

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Precursors | Chloroform, Oxygen, Alcohol (e.g., 2,4,6-Tribromophenol) | Chloroform acts as a safe, in situ source of phosgene. kobe-u.ac.jp |

| Energy Source | Ultraviolet (UV) Light | To initiate the photo-on-demand generation of phosgene from chloroform. kobe-u.ac.jporganic-chemistry.org |

| Reactor Type | Microstructured Flow Reactor | Provides excellent control over reaction conditions and enhances safety. umontreal.ca |

| Residence Time | < 1 minute of light exposure | Demonstrates the high efficiency and rapid nature of the flow process. kobe-u.ac.jp |

| Conversion Rate | > 96% | High yield of the desired chloroformate product. kobe-u.ac.jp |

| Processing Mode | Continuous Flow | Enables safe, scalable, and automated production. kobe-u.ac.jpsyrris.jp |

Reactivity and Mechanistic Investigations of 2,4,6 Tribromophenyl Carbonochloridate

Nucleophilic Reaction Pathways

Aminolysis Reactions: Interactions with Amine Substrates

The reaction of 2,4,6-tribromophenyl (B11824935) carbonochloridate (B8618190) with amine substrates, a process known as aminolysis, represents a significant pathway in its chemical behavior. The general mechanism for the aminolysis of chloroformates involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon. This typically proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.gov The stability and fate of this intermediate dictate the final products. The reactivity of the chloroformate is enhanced by the electron-withdrawing nature of the 2,4,6-tribromophenoxy group, making the carbonyl carbon more susceptible to nucleophilic attack.

2,4,6-Tribromophenyl carbonochloridate and its analogs are effective reagents for the N-dealkylation of tertiary amines. This process is a crucial transformation in organic synthesis, particularly in the modification of alkaloids and other complex natural products. nih.gov The generally accepted pathway for the dealkylation of tertiary amines with chloroformates involves the initial formation of a quaternary acyl ammonium (B1175870) salt, which then undergoes nucleophilic attack by the chloride ion. nih.govarkat-usa.org This attack cleaves one of the N-alkyl groups, resulting in the formation of a carbamate (B1207046) and an alkyl chloride. nih.gov Subsequent hydrolysis of the carbamate yields the corresponding secondary amine. nih.gov

Formation of Acyl Ammonium Salt: The tertiary amine attacks the chloroformate to form a quaternary acyl ammonium salt intermediate.

Nucleophilic Cleavage: A nucleophile, typically the chloride ion displaced from the chloroformate, attacks one of the alkyl groups on the nitrogen atom.

Product Formation: This results in the formation of a stable carbamate and an alkyl chloride.

Hydrolysis: The carbamate can then be hydrolyzed to yield the dealkylated secondary amine.

While specific kinetic data for this compound is not extensively detailed in the provided literature, studies on the closely related sulfur analog, 2,4,6-tribromophenyl chlorothionoformate, offer significant insights into its reactivity. arkat-usa.org Research indicates that aryl chlorothionoformates react rapidly with tertiary amines at room temperature to yield a thiocarbamate and an alkyl chloride. arkat-usa.orgresearchgate.net The reaction rates and selectivity of alkyl group cleavage are reported to be comparable or even superior to those of other chloroformate reagents like phenyl chloroformate and 1-chloroethyl chloroformate. arkat-usa.org

In a comparative study, the reaction of various tertiary amines with 2,4,6-tribromophenyl chlorothionoformate in dichloromethane (B109758) at 20°C was complete within two hours. arkat-usa.org This reactivity is slightly slower than that of 4-chlorophenyl chlorothionoformate, which completed similar reactions in about 40 minutes, suggesting that the electronic and steric effects of the tribromophenyl group influence the reaction rate. arkat-usa.org

The choice of the alkyl group to be cleaved is governed by a combination of steric and electronic factors, generally following an SN2-type mechanism. The order of cleavage preference is typically benzyl (B1604629) > allyl > methyl > other primary alkyl groups.

| Tertiary Amine Substrate | Reagent | Reaction Time (at 20°C) | Product | Reference |

| Triethylamine | 4-Chlorophenyl chlorothionoformate | 40 min | N,N-Diethyl-thiocarbamate | arkat-usa.org |

| Various tertiary amines | 2,4,6-Tribromophenyl chlorothionoformate | 2 hours | Corresponding thiocarbamate | arkat-usa.org |

The pivotal intermediate in the dealkylation reaction is the quaternary acyl ammonium salt (e.g., R₃N⁺-CO-OAr). nih.gov This species is formed by the initial nucleophilic attack of the tertiary amine on the carbonyl carbon of the chloroformate. nih.gov The dynamics of this intermediate are central to the reaction's progression. The salt is typically unstable and is not isolated, existing transiently in the reaction mixture. arkat-usa.org

Beyond dealkylation, this compound is a reagent for the synthesis of carbamates from primary and secondary amines. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the displacement of the chloride ion and subsequent loss of a proton to form the stable carbamate product (R₂NCO₂Ar). wikipedia.orgorganic-chemistry.org This method is a common strategy for installing a carbamate protecting group or for synthesizing biologically active molecules. nih.gov

The synthesis of thiocarbamates involves a similar principle but with different starting materials. wikipedia.org There are two main types of thiocarbamates: O-thiocarbamates and S-thiocarbamates. wikipedia.org

S-thiocarbamates can be synthesized by reacting a thiol (R'SH) with this compound in the presence of a base. The thiolate anion acts as the nucleophile, attacking the carbonyl carbon to displace the chloride and form the S-thiocarbamate (R'SC(O)OAr).

O-thiocarbamates are formed from the reaction of an amine with a chlorothionoformate, such as the analog 2,4,6-tribromophenyl chlorothionoformate. arkat-usa.orgorganic-chemistry.org In this case, the amine attacks the thiocarbonyl carbon, leading to the formation of the O-thiocarbamate (ArOC(S)NR₂). arkat-usa.org

| Starting Nucleophile | Reagent | Product Type | General Formula |

| Primary/Secondary Amine (R₂NH) | This compound | Carbamate | R₂N-C(O)O-C₆H₂Br₃ |

| Thiol (R'SH) | This compound | S-Thiocarbamate | R'S-C(O)O-C₆H₂Br₃ |

| Primary/Secondary Amine (R₂NH) | 2,4,6-Tribromophenyl chlorothionoformate | O-Thiocarbamate | R₂N-C(S)O-C₆H₂Br₃ |

Dealkylation of Tertiary Amines: Mechanistic Elucidation

Reactions with Hydroxyl-Containing Nucleophiles (Alcoholysis, Phenolysis)

This compound readily reacts with alcohols (alcoholysis) and phenols (phenolysis) to form unsymmetrical carbonates. This reaction is another example of a nucleophilic acyl substitution at the carbonyl carbon. In the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, the alcohol or phenol (B47542) is deprotonated to form a more potent alkoxide or phenoxide nucleophile.

The alkoxide or phenoxide then attacks the electrophilic carbonyl carbon of the carbonochloridate, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, yielding the corresponding 2,4,6-tribromophenyl carbonate ester (RO-CO-OAr). The highly substituted and electron-withdrawing nature of the 2,4,6-tribromophenyl group makes it a good leaving group, facilitating the reaction. This methodology is a standard and efficient way to synthesize mixed carbonates, which are valuable intermediates in organic synthesis. The reaction of phenol itself with bromine water is a well-known qualitative test that results in the formation of a white precipitate of 2,4,6-tribromophenol (B41969). bris.ac.ukaskfilo.com

Electrophilic Activation and Transformations

The core of this compound's reactivity lies in the electrophilic nature of the carbonyl carbon. This electrophilicity is substantially enhanced by three key factors: the strong negative inductive effect of the chlorine atom, the resonance-stabilized 2,4,6-tribromophenoxide leaving group, and the powerful electron-withdrawing effects of the three bromine substituents on the aromatic ring.

These bromine atoms, positioned at the ortho and para positions, withdraw electron density from the phenoxy oxygen, which in turn pulls electron density from the carbonyl carbon. This amplified positive charge on the carbonyl carbon makes it a prime target for nucleophilic attack. This is a general characteristic of chloroformates, which are known to be highly reactive acylating agents. wikipedia.org

Transformations involving this compound would primarily include reactions with various nucleophiles. For instance:

Reaction with amines: This would lead to the formation of carbamates. wikipedia.org

Reaction with alcohols: This would yield carbonate esters. wikipedia.org

Reaction with carboxylic acids: This would produce mixed anhydrides. wikipedia.org

In all these transformations, the high reactivity of this compound would likely allow these reactions to proceed under mild conditions, often in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Role as an Activating Agent and Leaving Group System

This compound is an excellent activating agent, a role it shares with other chloroformates like p-nitrophenyl chloroformate. researchgate.net It can be used to convert a hydroxyl group on a molecule into a more reactive intermediate. This "activated" molecule is then susceptible to nucleophilic attack, effectively facilitating the formation of carbonates, carbamates, and ureas.

The efficacy of this compound as an activating agent is intrinsically linked to the stability of the 2,4,6-tribromophenoxide anion, which serves as the leaving group. The stability of this leaving group is enhanced by two main factors:

Resonance Delocalization: The negative charge on the phenoxide oxygen can be delocalized into the aromatic ring.

Inductive Effect: The three electron-withdrawing bromine atoms further stabilize the negative charge on the aromatic ring through their strong inductive effects.

Kinetic and Thermodynamic Aspects of Reactions

Detailed kinetic and thermodynamic studies specifically on this compound are not prevalent in the literature. However, extensive research on substituted phenyl chloroformates allows for well-founded predictions. rsc.orgmdpi.comrsc.org The solvolysis of phenyl chloroformates has been shown to proceed via a bimolecular addition-elimination mechanism. psu.edu

The reaction rates are highly sensitive to the substituents on the phenyl ring. Electron-withdrawing groups, such as the bromine atoms in the 2,4,6-positions, are expected to increase the rate of reaction. This is because they enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Hammett plots for the hydrolysis of substituted phenyl chloroformates show a positive ρ (rho) value, indicating that electron-withdrawing substituents accelerate the reaction. rsc.orgscience.gov

The general mechanism for the hydrolysis of phenyl chloroformates is believed to be an associative SN2-type or a stepwise addition-elimination pathway. rsc.org The transition state in these reactions is characterized by a significant degree of bond formation with the incoming nucleophile.

Table 1: Illustrative Hammett ρ Values for Phenyl Chloroformate Hydrolysis This table is illustrative and based on general findings for substituted phenyl chloroformates, as specific data for the tribromo derivative is not available.

| Reaction Condition | ρ (rho) value | Implication |

|---|---|---|

| Spontaneous Hydrolysis | Positive | Electron-withdrawing groups accelerate the reaction. |

Thermodynamically, the reactions of this compound with nucleophiles are generally favorable. The formation of stable products like carbamates or carbonates, along with the release of a stable leaving group (2,4,6-tribromophenoxide) and HCl (which is typically neutralized), drives the reaction forward. The activation parameters for the hydrolysis of phenyl chloroformates generally show a low enthalpy of activation (ΔH‡) and a large negative entropy of activation (ΔS‡), which is consistent with a highly ordered, associative transition state. rsc.org

Computational and Experimental Approaches to Reaction Mechanisms

While specific computational or extensive experimental studies on the reaction mechanisms of this compound are scarce, the general approaches used for other chloroformates would be applicable.

Experimental approaches to elucidate the reaction mechanism would include:

Linear Free Energy Relationships (LFERs): The extended Grunwald-Winstein equation is a powerful tool to analyze the solvolysis of chloroformates. mdpi.com This analysis helps in determining the sensitivity of the reaction to solvent nucleophilicity (l) and solvent ionizing power (m). For phenyl chloroformate, the large l value and moderate m value are indicative of a bimolecular mechanism with the addition step being rate-determining. mdpi.com

Kinetic Isotope Effects: Studying the effect of isotopic substitution (e.g., kH/kD) can provide insights into the nature of the transition state. rsc.org

Product Analysis: Careful analysis of the reaction products under various conditions can help to distinguish between different possible pathways.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate reaction mechanisms at a molecular level. nih.govresearchgate.net

For a reaction of this compound with a nucleophile, computational methods could be used to:

Model Reactants, Intermediates, and Products: The geometries of all species along the reaction coordinate can be optimized.

Locate Transition States: The transition state structure, which represents the highest energy point along the reaction pathway, can be identified.

For an addition-elimination mechanism, the energy profile would likely show a two-step process with a tetrahedral intermediate. The relative heights of the energy barriers for the formation and breakdown of this intermediate would determine the rate-determining step. Given the excellent leaving group ability of the 2,4,6-tribromophenoxide, it is plausible that the initial nucleophilic attack is the rate-determining step.

The influence of the 2,4,6-tribromo substitution pattern on the reactivity of the phenyl carbonochloridate is significant. The three bromine atoms are strongly electron-withdrawing, which has two major consequences:

Increased Electrophilicity of the Carbonyl Carbon: As discussed earlier, this leads to a faster rate of nucleophilic attack. This effect is well-documented for other electron-withdrawing substituents like the nitro group in p-nitrophenyl chloroformate, which is significantly more reactive than phenyl chloroformate itself. mdpi.com

Increased Stability of the Leaving Group: The electron-withdrawing nature of the bromine atoms stabilizes the resulting 2,4,6-tribromophenoxide anion, making it a better leaving group.

The Hammett equation provides a quantitative way to assess the effect of substituents on reactivity. science.gov The σ (sigma) constant for a substituent is a measure of its electron-donating or electron-withdrawing ability. For the three bromine atoms, the cumulative effect would be a large positive σ value, which, in conjunction with a positive ρ value for the reaction, predicts a substantial rate enhancement compared to unsubstituted phenyl chloroformate.

Table 2: Hammett Substituent Constants (σ) for Relevant Groups This table provides context for the expected electronic effect of the bromo substituents.

| Substituent | σmeta | σpara |

|---|---|---|

| -Br | +0.39 | +0.23 |

| -NO2 | +0.71 | +0.78 |

The presence of bromine atoms at both ortho positions (2 and 6) may also introduce steric effects, although in the case of nucleophilic attack at the exocyclic carbonyl group, this is likely to be less significant than the electronic effects.

Applications in Advanced Organic Synthesis and Polymer Chemistry

2,4,6-Tribromophenyl (B11824935) Carbonochloridate (B8618190) as a Versatile Synthetic Reagent

The reactivity of 2,4,6-tribromophenyl carbonochloridate is dominated by the electrophilic carbonyl carbon of the chloroformate group. This site is readily attacked by a wide range of nucleophiles, making the compound a useful tool for chemical derivatization and the construction of more complex molecules.

In analytical chemistry, particularly in chromatography, derivatization is a key strategy to modify an analyte to improve its separation and detection. greyhoundchrom.comresearchgate.net Compounds with polar functional groups containing active hydrogens, such as alcohols (-OH), primary and secondary amines (-NH), and thiols (-SH), are often non-volatile and can interact undesirably with chromatographic columns, leading to poor peak shape and resolution. research-solution.com Chloroformate reagents are employed to convert these polar groups into less polar, more volatile derivatives that are more amenable to analysis by gas chromatography (GC). researchgate.netmdpi.com

This compound can function as an effective derivatizing agent through the following reactions:

Reaction with Alcohols: Forms stable tribromophenyl carbonate esters.

Reaction with Amines: Yields corresponding tribromophenyl carbamates. organic-chemistry.org

Reaction with Thiols: Produces tribromophenyl thiocarbonates.

The derivatization process renders the analytes more hydrophobic, increasing their retention in reverse-phase HPLC or making them sufficiently volatile for GC analysis. libretexts.org A significant advantage of using this specific reagent is the introduction of three bromine atoms per molecule of analyte. This heavy halogenation makes the resulting derivatives highly responsive to specific detectors like the electron capture detector (ECD), which is extremely sensitive to halogenated compounds, thereby enabling trace-level analysis. research-solution.comgcms.cz

Table 1: Derivatization Reactions using this compound

| Analyte Functional Group | Reagent | Derivative Formed | Key Analytical Benefit |

| Alcohol (R-OH) | This compound | 2,4,6-Tribromophenyl carbonate | Increased volatility, ECD sensitivity |

| Amine (R-NH₂) | This compound | 2,4,6-Tribromophenyl carbamate (B1207046) | Reduced polarity, ECD sensitivity |

| Thiol (R-SH) | This compound | 2,4,6-Tribromophenyl thiocarbonate | Improved peak shape, ECD sensitivity |

Synthesis of Complex Organic Intermediates

Beyond analytical derivatization, this compound serves as a reagent for synthesizing key organic intermediates. The formation of carbonates and carbamates is fundamental in medicinal chemistry and drug design. nih.govnih.gov The reaction proceeds via nucleophilic acyl substitution, where a nucleophile (e.g., an alcohol or amine) attacks the carbonyl carbon. The 2,4,6-tribromophenoxide ion is an excellent leaving group due to the electron-withdrawing effect of the three bromine atoms, which stabilizes the resulting phenoxide anion. This enhances the reactivity of the reagent compared to non-halogenated analogues.

For instance, reacting this compound with a valuable, complex alcohol allows for the creation of an "activated" carbonate. This intermediate can then be reacted with an amine to form a carbamate, a common functional group in pharmaceuticals. nih.govresearchgate.net This two-step process can be more controlled than a direct reaction with a more hazardous reagent like phosgene (B1210022). uwb.edu.pl The tribromophenyl moiety can be retained in the final product as a bulky, hydrophobic group or be displaced in a subsequent step.

Role in Polymerization Processes and Material Science Research

In polymer science, the dual functionality of this compound—a reactive site for polymerization and a source of high bromine content—makes it a compound of interest for creating functional polymers with specialized properties.

This compound can theoretically be used as a precursor in polycondensation reactions. For example, in the synthesis of polycarbonates, which are typically formed by reacting a diol (like bisphenol A) with phosgene or a phosgene equivalent, this reagent could play a role. uwb.edu.plessentialchemicalindustry.org While it is a monofunctional chloroformate, it could be used as a chain-terminating agent to control the molecular weight of the polymer. Indeed, the closely related 2,4,6-tribromophenol (B41969) is known to be used for this exact purpose in polycarbonate production. google.com

Furthermore, if chemically modified to possess a second reactive site, the tribromophenyl moiety could be incorporated as a monomer into the main chain of polymers like polycarbonates or polyurethanes. The primary function of incorporating such a brominated unit is to impart flame retardancy to the final material. vanhornmetz.commst.dk

The kinetics and mechanisms of polymerization reactions, such as the rapid interfacial polycondensation used to make polycarbonates, are often studied using simpler, monofunctional model compounds. mdpi.com Kinetic studies on various chloroformate esters, including aryl chloroformates, have been conducted to understand how factors like solvent effects and molecular structure influence reaction rates and pathways (e.g., addition-elimination vs. unimolecular ionization). nih.govresearchgate.netdntb.gov.ua

This compound is a suitable candidate for such model studies. The strong electron-withdrawing nature of the three bromine atoms would significantly impact the electrophilicity of the carbonyl carbon and the stability of the leaving group. By studying its solvolysis rates and reaction products under various conditions, researchers can gain insight into the electronic effects governing the formation of carbonate linkages in more complex polymer systems. acs.org

The most significant functionality imparted by the use of this compound as a polymer precursor is flame retardancy. Brominated flame retardants are highly effective because they act in the gas phase during combustion by releasing bromine radicals. mst.dk These radicals interrupt the high-energy radical chain reactions of combustion, quenching the fire. mst.dk By covalently incorporating the tribromo-functional group into the polymer backbone or as a pendant group, the flame-retardant properties become a permanent part of the material, preventing them from leaching out over time, a concern with additive (non-reactive) flame retardants. vanhornmetz.combsef.com

Using a reactive precursor like this compound allows for precise engineering of the polymer's properties. The amount of bromine, and thus the level of flame resistance, can be controlled by its ratio to other co-monomers. The rigid, bulky nature of the tribromophenyl group can also influence the polymer's physical properties, such as its glass transition temperature (Tg), thermal stability, and mechanical strength. mdpi.commdpi.com This approach allows for the design of high-performance materials tailored for applications where fire safety is critical, such as in electronics, construction, and transportation. bsef.comgoogle.com

Table 2: Potential Impact on Polymer Properties

| Polymer Property | Influence of Incorporating 2,4,6-Tribromophenyl Moiety |

| Flame Retardancy | Significantly increased due to high bromine content. |

| Thermal Stability | Generally enhanced by the aromatic structure. |

| Glass Transition Temp. (Tg) | Likely increased due to the rigid, bulky side group restricting chain motion. |

| Refractive Index | Increased, as heavy atoms like bromine raise the refractive index. |

| Chemical Resistance | Potentially improved due to the hydrophobic nature of the aromatic group. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to describing the electronic makeup of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the arrangement of electrons in molecular orbitals and the resulting charge distribution, which are key to understanding molecular behavior. numberanalytics.com

Molecular Orbital (MO) theory is a cornerstone of quantum chemistry, describing how atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. wikipedia.orgnih.gov

For 2,4,6-Tribromophenyl (B11824935) carbonochloridate (B8618190), theoretical calculations would be expected to show the HOMO localized predominantly on the electron-rich tribromophenoxy moiety. The lone pairs on the oxygen and bromine atoms contribute significantly to this orbital. Conversely, the LUMO would likely be centered on the carbonochloridate group, specifically on the π* antibonding orbital of the carbonyl (C=O) group, which is highly electrophilic. This separation of frontier orbitals is typical for molecules with distinct electron-donating and electron-accepting regions. researchgate.net

The electronic density distribution, derived from these calculations, would confirm a high electron density around the electronegative bromine, oxygen, and chlorine atoms, and a lower electron density around the carbonyl carbon.

Below is a table of hypothetical, yet representative, data that would be obtained from a DFT calculation for 2,4,6-Tribromophenyl carbonochloridate, illustrating these concepts.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; related to ionization potential. nih.gov |

| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. nih.gov |

| HOMO-LUMO Gap (ΔE) | 5.65 | Indicates chemical reactivity and stability; a larger gap suggests higher stability. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It is an invaluable tool for predicting how molecules will interact and where chemical reactions are likely to occur. numberanalytics.com The MEP map uses a color scale to represent different potential values: red typically indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue represents regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.net Green and yellow represent intermediate potentials. researchgate.net

In a calculated MEP map for this compound:

Negative Regions (Red/Yellow): The most negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The chlorine and bromine atoms would also exhibit negative potential, making these areas potential sites for interaction with electrophiles.

Positive Region (Blue): A significant region of positive potential would be located on the carbonyl carbon. This is due to the strong electron-withdrawing effects of the adjacent carbonyl oxygen and the chlorine atom, making it the primary electrophilic center of the molecule and the most probable site for nucleophilic attack. This prediction is fundamental to understanding the reactivity of chloroformates in acyl substitution reactions.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a class of computational methods that has become a mainstay for studying the electronic structure of molecules. pitt.edu It is particularly effective for investigating reaction mechanisms and predicting spectroscopic properties with a good balance of accuracy and computational cost. researchgate.net

DFT calculations are widely used to map the potential energy surface of a chemical reaction. nih.gov This allows for the detailed study of reaction mechanisms, including the identification of transition states and intermediates. mdpi.com For this compound, a primary reaction pathway to investigate is nucleophilic acyl substitution at the carbonyl carbon.

For instance, in its reaction with a nucleophile (e.g., an amine or an alcohol), DFT could be used to model the following:

Reactant Complex: Formation of an initial complex between the chloroformate and the nucleophile.

Transition State (TS): Calculation of the geometry and energy of the transition state for the nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. This is the highest point on the reaction energy profile and determines the reaction rate.

Tetrahedral Intermediate: Characterization of the high-energy, unstable intermediate formed.

Second Transition State: Modeling the collapse of the intermediate, involving the departure of the chloride leaving group.

Product Complex: Formation of the final product complex before dissociation.

DFT methods can accurately predict various spectroscopic properties, such as vibrational frequencies (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov These theoretical spectra serve as powerful tools for confirming molecular structure and can provide evidence for proposed reaction mechanisms.

By calculating the vibrational frequencies of this compound, its reactants, intermediates, and products, one can track changes in the spectra as a reaction progresses. For example, the disappearance of the characteristic C-Cl stretching frequency and the appearance of a new bond frequency (e.g., C-N or C-O) would provide direct evidence for the substitution reaction. The most prominent vibrational mode would be the C=O stretch, which is highly sensitive to its electronic environment.

The following table presents hypothetical, yet characteristic, vibrational frequencies for this compound as would be predicted by a DFT calculation.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |

|---|---|---|

| C=O Stretch (Carbonyl) | 1785 - 1815 | Strong, characteristic absorption for an acyl chloride functional group. |

| C-O Stretch (Ester) | 1150 - 1200 | Stretching vibration of the single bond between the phenyl ring and the carbonyl group. |

| C-Cl Stretch | 750 - 800 | Vibration of the bond connecting the carbonyl carbon and the chlorine atom. |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands corresponding to the vibrations within the benzene (B151609) ring. |

| C-Br Stretch | 500 - 600 | Vibrations of the carbon-bromine bonds on the phenyl ring. |

Molecular Dynamics Simulations

While quantum chemical methods focus on the static electronic structure, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. illinois.edu MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational changes, solvent effects, and intermolecular interactions. mdpi.com

For this compound, MD simulations could be employed to:

Analyze Solvent Effects: Simulate the molecule in various solvents (e.g., polar vs. non-polar) to understand how the solvent shell organizes around the molecule. researchgate.netrsc.org This can reveal how the solvent might stabilize or destabilize reactants and transition states, thereby influencing reaction rates and pathways.

Study Conformational Dynamics: Investigate the rotational freedom around the C-O single bond connecting the phenyl ring and the carbonochloridate group. MD can determine the preferred conformations in solution and the energy barriers between them.

Model Intermolecular Interactions: In simulations with higher concentrations, MD can be used to study the aggregation behavior of the molecule and identify the dominant non-covalent interactions (e.g., halogen bonding, π-π stacking) that govern its bulk properties. nih.gov

Conformational Flexibility and Steric Hindrance Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, this would involve rotation around the C-O bond connecting the phenyl ring and the carbonochloridate group. The bulky bromine atoms at the ortho positions (2 and 6) would be expected to significantly restrict this rotation, leading to a high degree of steric hindrance. This hindrance would likely influence the molecule's preferred conformation and its ability to interact with other molecules. A detailed analysis would require quantum chemical calculations to determine the potential energy surface for this rotation and identify the most stable conformers.

Steric hindrance, the effect of the spatial bulk of substituents on reactivity, is a critical factor in understanding the chemical behavior of this compound. The three bromine atoms on the phenyl ring create a sterically crowded environment. This would be expected to hinder the approach of nucleophiles to the electrophilic carbonyl carbon of the carbonochloridate group, thereby affecting reaction rates and mechanisms. Computational methods could quantify this steric hindrance, for example, by calculating steric maps or evaluating the energetic barriers for nucleophilic attack.

Despite the clear relevance of these concepts, specific studies quantifying the conformational flexibility and steric hindrance of this compound are not available in the current body of scientific literature.

Solvation Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Solvation effects arise from the interactions between solvent molecules and the reactants, transition states, and products. For a polar molecule like this compound, the choice of solvent would be crucial for its reactivity, particularly in nucleophilic substitution reactions at the carbonyl carbon.

Theoretical studies on the solvolysis of other chloroformates have utilized computational models, such as the extended Grunwald-Winstein equation, to quantify the sensitivity of the reaction to solvent nucleophilicity and ionizing power. Similar studies for this compound would involve modeling the reaction pathway in different solvents (e.g., protic and aprotic solvents of varying polarity) to understand how the solvent stabilizes or destabilizes the transition state. This would provide valuable insights into the reaction mechanism.

However, a search of the scientific literature did not yield any studies that have specifically investigated the solvation effects on the reactivity of this compound through computational or theoretical methods. Therefore, a detailed, data-driven discussion on this topic is not possible at this time.

Advanced Analytical Techniques for Research and Monitoring

In-situ and Real-time Reaction Monitoring Methodologies

In-situ and real-time monitoring techniques are crucial for understanding the intricate details of chemical reactions as they occur. These methods provide a continuous stream of data from within the reaction vessel, offering insights that are often missed by traditional offline analysis of quenched aliquots. For a reactive compound like 2,4,6-Tribromophenyl (B11824935) carbonochloridate (B8618190), which is typically synthesized from 2,4,6-tribromophenol (B41969) and a phosgene (B1210022) equivalent, these techniques would be invaluable for optimizing reaction conditions and understanding the formation of byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring, as it provides detailed structural information about molecules in solution. nih.govmdpi.comcardiff.ac.uk By tracking the changes in the NMR spectrum over time, one can follow the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates.

Stopped-Flow NMR Studies

Stopped-flow NMR is a specialized technique designed to study the kinetics of fast chemical reactions that are complete within seconds or minutes. rsc.org In a hypothetical stopped-flow NMR experiment to study the formation of 2,4,6-Tribromophenyl carbonochloridate, solutions of 2,4,6-tribromophenol and a phosgene equivalent would be rapidly mixed and then forced into an NMR tube situated within the spectrometer. The acquisition of NMR spectra would begin immediately, allowing for the real-time observation of changes in the chemical environment of the protons and carbons in the reacting species.

The data obtained could be used to determine the rate constants for the reaction. For example, by monitoring the decrease in the intensity of the aromatic proton signals of 2,4,6-tribromophenol and the corresponding increase in the signals for this compound, a kinetic profile could be constructed.

Hypothetical Data from a Stopped-Flow ¹H NMR Experiment:

| Time (seconds) | Integral of 2,4,6-tribromophenol aromatic protons | Integral of this compound aromatic protons |

| 0.1 | 1.00 | 0.00 |

| 1.0 | 0.85 | 0.15 |

| 5.0 | 0.40 | 0.60 |

| 10.0 | 0.15 | 0.85 |

| 20.0 | 0.05 | 0.95 |

This table is illustrative and does not represent actual experimental data.

Multi-Nuclear NMR for Intermediate Identification

Multi-nuclear NMR, which involves the observation of nuclei other than protons (¹H), such as carbon-13 (¹³C), can provide more detailed structural information about reaction intermediates. In the synthesis of this compound, one might expect the formation of unstable intermediates.

By using ¹³C NMR, it would be possible to observe the carbonyl carbon of the carbonochloridate group as it forms, as well as any intermediate species. For instance, if the reaction proceeds through a detectable intermediate, new signals in the ¹³C NMR spectrum would appear and then diminish as the final product is formed. This would provide direct evidence for the reaction mechanism.

Mass Spectrometry (MS) Techniques for Reaction Pathway Elucidation

Mass spectrometry (MS) is another powerful technique for reaction monitoring, particularly for identifying transient and low-concentration species. rsc.orgnih.govresearchgate.net By ionizing molecules directly from the reaction mixture, MS can provide a "snapshot" of the species present at any given time.

Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS)

Pressurized Sample Infusion-Electrospray Ionization-Mass Spectrometry (PSI-ESI-MS) is a technique that allows for the continuous introduction of a reaction mixture into the mass spectrometer. This would enable real-time monitoring of the formation of this compound. The high sensitivity of MS could potentially allow for the detection of minor byproducts that might not be observable by NMR.

Hypothetical PSI-ESI-MS Data for Reaction Monitoring:

| Time (minutes) | Ion Intensity (m/z of 2,4,6-tribromophenol) | Ion Intensity (m/z of this compound) |

| 0 | 1.0 x 10⁶ | 0 |

| 5 | 5.0 x 10⁵ | 4.5 x 10⁵ |

| 15 | 1.0 x 10⁵ | 8.0 x 10⁵ |

| 30 | < 1.0 x 10⁴ | 9.5 x 10⁵ |

This table is illustrative and does not represent actual experimental data. m/z represents the mass-to-charge ratio.

Ion Mobility-Mass Spectrometry (IMS-MS)

Ion Mobility-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass spectrometry. wikipedia.org Ions are not only separated by their mass-to-charge ratio, but also by their size and shape as they drift through a gas-filled chamber. This technique is particularly useful for separating isomeric intermediates from products or other species with the same mass. nih.gov

In the context of studying the synthesis of this compound, IMS-MS could be used to confirm the structure of any observed reaction intermediates. If an intermediate is detected with the same mass as the product but a different structure, IMS-MS would be able to distinguish between them based on their different drift times, providing crucial evidence for the reaction pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile byproducts in the synthesis of derivatives from this compound. The high separation efficiency of gas chromatography combined with the sensitive and specific detection of mass spectrometry allows for the detailed analysis of complex reaction mixtures.

Pyrolysis-GC-MS has been employed to study the thermal decomposition products of compounds containing the 2,4,6-tribromophenoxy moiety. researchgate.net These studies reveal the formation of various brominated aromatic compounds, which could be potential byproducts in high-temperature reactions involving this compound.

A hypothetical GC-MS analysis of a reaction mixture for the synthesis of a 2,4,6-tribromophenyl carbamate (B1207046) might reveal the presence of 2,4,6-tribromophenol, resulting from hydrolysis of the starting material, and potentially other brominated aromatic compounds depending on the reaction conditions. The mass spectrometer would provide characteristic fragmentation patterns for each component, allowing for their unambiguous identification.

Table 1: Hypothetical GC-MS Data for Byproduct Analysis in a Carbamate Synthesis

| Retention Time (min) | Detected Compound | Key Mass Fragments (m/z) | Potential Origin |

| 5.2 | 2,4,6-Tribromophenol | 330, 332, 251, 172 | Hydrolysis of starting material |

| 8.5 | N-substituted Carbamate | Varies with amine used | Desired product |

| 10.1 | Bis(2,4,6-tribromophenyl) carbonate | 686, 330, 356 | Dimerization/side reaction |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of complex mixtures containing this compound and its derivatives, particularly for compounds that are not amenable to GC-MS due to low volatility or thermal instability.

The synthesis of carbamates and other esters from this compound can result in a mixture of the starting material, the desired product, and various byproducts. LC-MS allows for the separation of these components based on their polarity and other physicochemical properties, followed by their detection and identification by the mass spectrometer. The use of different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be optimized for the specific analytes of interest.

For instance, in the analysis of various carbamate pesticides in complex matrices, LC-MS/MS methods have been developed that demonstrate high sensitivity and specificity. researchgate.net These methods often employ reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization.

A typical LC-MS analysis of a reaction mixture from the synthesis of a 2,4,6-tribromophenyl carbamate would involve injecting a diluted aliquot of the reaction mixture onto the LC column. The components would be separated over time, and as they elute from the column, they would be ionized and detected by the mass spectrometer. This allows for the monitoring of the disappearance of the starting material and the appearance of the product, providing valuable information on reaction kinetics and yield.

Table 2: Illustrative LC-MS Parameters for Carbamate Synthesis Monitoring

| Parameter | Value |

| LC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| MS System | |

| Ionization Mode | ESI Positive |

| Scan Range | m/z 100-1000 |

| Capillary Voltage | 3.5 kV |

Advanced Spectroscopic Characterization for Structural and Mechanistic Research

Spectroscopic techniques are fundamental for the structural elucidation of this compound and its derivatives, as well as for understanding the mechanisms of their reactions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Transformations

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for monitoring the transformation of functional groups during reactions involving this compound. The characteristic vibrational frequencies of the chloroformate group and the newly formed functional groups in the products provide a direct way to follow the progress of a reaction.

The FTIR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the chloroformate group, typically in the region of 1775-1815 cm⁻¹. When this compound reacts with an amine to form a carbamate, this characteristic peak will disappear and be replaced by a new carbonyl absorption for the carbamate group, which typically appears at a lower frequency, in the range of 1690-1740 cm⁻¹. Additionally, the formation of an N-H bond in the carbamate (for primary or secondary amine reactants) will give rise to a new absorption band in the 3200-3400 cm⁻¹ region.

While a specific FTIR spectrum for this compound was not found in the searched literature, the IR spectra of related compounds provide valuable comparative data. For example, the FTIR spectrum of 2,4,6-tribromophenol shows characteristic absorptions for the hydroxyl group and the aromatic ring. nist.gov In a study on the synthesis of N-aroyl-N′-(2,4,6-tribromophenyl)thioureas, the FTIR spectra were used to confirm the presence of key functional groups in the synthesized molecules. eurjchem.com

Table 3: Expected FTIR Absorption Bands for the Reaction of this compound with a Primary Amine

| Functional Group | Reactant (this compound) | Product (N-alkyl-2,4,6-tribromophenyl carbamate) |

| C=O (Carbonyl) | ~1780 cm⁻¹ | ~1710 cm⁻¹ |

| N-H | - | ~3300 cm⁻¹ |

| C-O | ~1150 cm⁻¹ | ~1220 cm⁻¹ |

| C-Cl | ~700 cm⁻¹ | - |

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For novel compounds derived from this compound, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The process of X-ray diffraction analysis involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with X-rays. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.54 |

| Volume (ų) | 1358.9 |

| Z | 4 |

Chromatographic Methods for Research-Grade Purity and Separation Studies

Chromatographic techniques are essential for the purification of this compound and its derivatives, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds. In the context of this compound, HPLC can be used to monitor the progress of a reaction by quantifying the disappearance of the starting material and the appearance of the product over time. It is also the method of choice for determining the purity of the final product.

A typical HPLC method for analyzing a reaction involving this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. A UV detector is commonly used for detection, as the aromatic ring in the molecule absorbs UV light. The retention times of the starting material and the product will be different, allowing for their separation and quantification.

For purity assessment, a high-resolution HPLC method can be developed to separate the main compound from any impurities. The peak area of the main compound relative to the total peak area of all components in the chromatogram gives a measure of its purity. While a specific HPLC method for this compound was not found, methods for related compounds such as 2,4,6-tribromophenol are available and can be adapted. sielc.com For other chloroformates, derivatization is sometimes employed to enhance detection, especially for compounds lacking a strong chromophore. journalajacr.com

Table 5: General HPLC Conditions for Purity Assessment of a 2,4,6-Tribromophenyl Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Environmental Fate and Biotransformation Research Academic Perspective

Abiotic Degradation Pathways and Mechanisms

Abiotic degradation, occurring without the intervention of living organisms, is likely a primary initial transformation pathway for 2,4,6-Tribromophenyl (B11824935) carbonochloridate (B8618190) in the environment.

The carbonochloridate group is highly susceptible to hydrolysis. Chloroformate esters, particularly aryl chloroformates, are known to react with water in aqueous environments. rsc.orgmdpi.comwikipedia.org This reaction typically proceeds through a nucleophilic attack by water on the carbonyl carbon, leading to the elimination of a chloride ion and the formation of a carbonic acid intermediate, which is unstable and decomposes to carbon dioxide. rsc.orgmdpi.com

The primary breakdown products from the hydrolysis of 2,4,6-Tribromophenyl carbonochloridate are expected to be 2,4,6-Tribromophenol (B41969) (TBP), carbon dioxide, and hydrochloric acid. rsc.org The reaction is anticipated to be spontaneous in aqueous media and can be catalyzed by basic conditions. rsc.org

Table 1: Predicted Hydrolytic Breakdown Products of this compound

| Initial Compound | Predicted Breakdown Products |

|---|---|

| This compound | 2,4,6-Tribromophenol (TBP) |

| Carbon Dioxide (CO₂) |

This table is based on the known hydrolysis mechanisms of aryl chloroformates.

Once formed via hydrolysis, 2,4,6-Tribromophenol (TBP) is subject to photochemical degradation. Studies on brominated phenols demonstrate that these compounds can be transformed by sunlight. researchgate.netmdpi.com The primary mechanism of photochemical degradation for halogenated aromatic compounds is photolytic dehalogenation, which involves the cleavage of the carbon-bromine bond. researchgate.netmdpi.com

Under UV irradiation, TBP in aqueous solutions can undergo stepwise reductive dehalogenation, leading to the formation of less brominated phenols. researchgate.netpku.edu.cn The process is influenced by environmental factors such as pH. researchgate.net Research indicates that the photolysis of TBP can yield a variety of intermediates.

Table 2: Potential Photochemical Degradation Products of the 2,4,6-Tribromophenyl Moiety

| Precursor Compound | Potential Photoproducts | Degradation Pathway |

|---|---|---|

| 2,4,6-Tribromophenol | 2,4-Dibromophenol (B41371) | Reductive Dehalogenation |

| 2,6-Dibromophenol | Reductive Dehalogenation | |

| 4-Bromophenol | Reductive Dehalogenation | |

| 2-Bromophenol (B46759) | Reductive Dehalogenation |

This table summarizes findings from photochemical studies on 2,4,6-Tribromophenol. researchgate.netpku.edu.cn

Microbial Degradation and Biotransformation Mechanisms

Following the initial abiotic hydrolysis to TBP, microbial processes are expected to play a crucial role in the further degradation of the aromatic ring.

The biodegradation of TBP has been observed in various microorganisms, including both bacteria and fungi. uniba.sktandfonline.comnih.govresearchgate.net The initial and most critical step in the microbial degradation of TBP is dehalogenation, the removal of bromine atoms from the aromatic ring, which reduces its toxicity and prepares it for ring cleavage. nih.gov

Two primary enzymatic dehalogenation pathways have been identified:

Reductive Dehalogenation : In this process, a bromine substituent is replaced by a hydrogen atom. This is a common pathway under anaerobic conditions but has also been observed in aerobic bacteria. For instance, Ochrobactrum sp. strain TB01 has been shown to sequentially debrominate TBP to phenol (B47542) via 2,4-dibromophenol and 2-bromophenol intermediates, a process requiring NADH. tandfonline.com

Oxidative and Hydrolytic Dehalogenation : Aerobic degradation often involves monooxygenases. Cupriavidus sp. CNP-8 utilizes a two-component FAD-dependent monooxygenase (HnpAB) to transform TBP through consecutive oxidative and hydrolytic debromination reactions. nih.gov Ligninolytic fungi, such as Trametes versicolor, employ extracellular enzymes like laccases and peroxidases to oxidatively degrade TBP. researchgate.net

Following dehalogenation to phenol or other hydroxylated intermediates, microorganisms can cleave the aromatic ring, typically using dioxygenase enzymes, and channel the resulting aliphatic acids into central metabolic pathways. uniba.sktandfonline.com

Table 3: Microorganisms and Enzymes Involved in 2,4,6-Tribromophenol Degradation

| Microorganism | Enzyme(s) / Pathway | Degradation Products |

|---|---|---|

| Ochrobactrum sp. TB01 | Reductive Dehalogenation (NADH-dependent) | 2,4-Dibromophenol, 2-Bromophenol, Phenol |

| Cupriavidus sp. CNP-8 | Oxidative/Hydrolytic Dehalogenation (Monooxygenase) | 6-bromo-1,2,4-benzenetriol |

| Rhodococcus erythropolis | Co-metabolism with other carbon sources | TBP concentration decrease observed |

| Pseudomonas fluorescens | Co-metabolism with other carbon sources | TBP concentration decrease observed |

This table compiles data from various studies on microbial degradation of TBP. uniba.sktandfonline.comnih.govresearchgate.netresearchgate.net

The complete mineralization of halogenated aromatic compounds in the environment is often carried out by microbial consortia rather than single strains. mdpi.com The degradation of TBP can be limited by its chemical stability and low carbon content relative to its high bromine content, making it an inhibitory, non-growth substrate for many microorganisms. uniba.sk

Consequently, the presence of a secondary, more easily metabolizable carbon source (co-substrate) like glucose, succinate, or phenol is often necessary to support microbial growth and induce the enzymatic machinery required for TBP degradation. uniba.skresearchgate.net This co-metabolism is a key aspect of the microbial community dynamics. In a mixed community, different species may perform different steps of the degradation pathway. For example, one species might perform the initial dehalogenation, while another species consumes the resulting phenol. researchgate.net This syntrophic relationship enhances the efficiency and completeness of the biotransformation process. mdpi.com

Functional Gene and Enzyme Investigations in Degradation

Advances in molecular biology have allowed for the identification of specific genes and enzymes responsible for the degradation of halogenated phenols. Although specific genes for the degradation of this compound are unknown, studies on TBP and analogous chlorinated compounds provide insight into the genetic basis of these pathways.

In Cupriavidus sp. CNP-8, a gene cluster designated hnp has been identified as crucial for TBP degradation. nih.gov The transcription of the hnp genes was significantly upregulated in the presence of TBP. Key genes in this cluster include:

hnpA and hnpB : These genes encode a two-component FAD-dependent monooxygenase responsible for the initial oxidative and hydrolytic debromination of TBP. nih.gov

hnpC : This gene encodes a ring-cleavage enzyme that acts on the downstream metabolite, 6-bromo-1,2,4-benzenetriol. nih.gov

Research on the degradation of 2,4,6-trichlorophenol (B30397) (TCP) in Ralstonia eutropha JMP134 has identified a similar gene cluster, tcp, which includes tcpA (encoding a monooxygenase) and tcpC (encoding a chlorohydroquinone (B41787) 1,2-dioxygenase), further highlighting the role of specific gene clusters in the aerobic degradation of tri-halogenated phenols. nih.gov The study of such functional genes is critical for understanding the microbial adaptive evolution to xenobiotic compounds and for developing bioremediation strategies. nih.gov

Future Perspectives and Emerging Research Areas

Development of Highly Selective and Sustainable Synthetic Routes

The traditional synthesis of aryl chloroformates involves the reaction of a phenol (B47542) with phosgene (B1210022). google.comjustia.com While effective, the high toxicity and gaseous nature of phosgene present significant handling risks and environmental concerns. kobe-u.ac.jp Future research will undoubtedly focus on safer and more sustainable alternatives.

Key areas for development include:

Phosgene Equivalents: The use of solid or liquid phosgene surrogates, such as bis(trichloromethyl) carbonate (triphosgene) or trichloromethyl chloroformate (diphosgene), represents a significant improvement in safety. google.comwikipedia.orgresearchgate.net These reagents can generate phosgene in situ, minimizing exposure risks. A process using triphosgene (B27547) can be performed at milder temperatures (e.g., 0°C to ambient) and can produce aryl chloroformates in excellent yields. google.com

On-Demand Synthesis: Emerging technologies focus on the "on-demand" generation of reactive species. A novel photo-on-demand method utilizes chloroform (B151607) as both a reagent and a solvent, which, upon UV irradiation in the presence of oxygen, can generate the necessary reactive species for converting alcohols to chloroformates. kobe-u.ac.jporganic-chemistry.orgacs.org Adapting such a process for phenols like TBP would represent a major step forward in sustainable synthesis.

Green Chemistry Protocols: The principles of green chemistry, such as the avoidance of halogenated solvents and the development of chromatography-free purification steps, are paramount. organic-chemistry.org Research into catalytic systems that allow for high conversion and selectivity under mild conditions will be crucial for developing an economically and environmentally viable synthesis route.

| Method | Reagent | Advantages | Challenges | Key References |

|---|---|---|---|---|

| Traditional Phosgenation | Phosgene (COCl₂) | High reactivity, established process | Extremely toxic gas, requires specialized handling | google.comjustia.com |

| Phosgene Equivalents | Triphosgene (BTC), Diphosgene | Solid/liquid, safer handling, in-situ generation | Still toxic, requires stoichiometric use | google.comwikipedia.org |

| Photo-on-Demand | Chloroform (CHCl₃), O₂, UV light | Avoids highly toxic reagents, in-situ generation | Requires specialized photochemical equipment, potential for side reactions | kobe-u.ac.jporganic-chemistry.org |

Exploration of Novel Reaction Catalysis and Methodologies

Beyond its synthesis, the reactivity of 2,4,6-Tribromophenyl (B11824935) carbonochloridate (B8618190) can be harnessed through modern catalytic methods. The electron-withdrawing nature of the bromine atoms and the phenyl ring influences the reactivity of the carbonochloridate group, opening avenues for novel transformations.

Catalysis in Synthesis: The reaction of phenols with phosgene to form aryl chloroformates can be accelerated using catalysts such as organic phosphorus compounds or carboxamides like dimethylformamide. google.comjustia.comacs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have been developed that pair arylboronic acids with chloroformates to yield the corresponding esters. researchgate.net This methodology could be applied to 2,4,6-Tribromophenyl carbonochloridate to synthesize a wide range of complex aryl esters, which are valuable in medicinal chemistry and materials science.

Carbon Monoxide Surrogates: Analogous compounds, such as 2,4,6-trichlorophenyl formate (B1220265), have been successfully employed as crystalline carbon monoxide (CO) surrogates in palladium-catalyzed carbonylation reactions. orgsyn.orgnih.gov This allows for the safe and practical introduction of a carbonyl group into organic molecules without handling CO gas. orgsyn.org Exploring whether this compound or its derivatives could function similarly in catalytic cycles is a promising area of research.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how reactions are designed and optimized. doaj.org For a molecule like this compound, AI and machine learning (ML) could accelerate its development significantly.

Reaction Outcome and Regioselectivity Prediction: ML models can predict the most likely reactive site for electrophilic aromatic substitutions on complex molecules with high accuracy. acs.org This could be invaluable for planning further functionalization of the tribromophenyl ring while avoiding unwanted side reactions.

Automated Synthesis Planning: Retrosynthesis algorithms can propose novel and efficient synthetic pathways that a human chemist might overlook. doaj.org

Condition Optimization: Automated synthesis platforms that use ML algorithms can rapidly screen and optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize product yield. technologynetworks.commdpi.com This technology could be applied to perfect the synthesis of this compound and its subsequent conversion into target molecules.

Advanced In-situ Analytical Tool Development for Mechanistic Insights

A deep understanding of reaction mechanisms is critical for improving chemical processes. Chloroformates are reactive intermediates, and their reactions often proceed rapidly. wikipedia.orgresearchgate.net Advanced in-situ analytical techniques are essential for capturing real-time data on their formation and consumption.

The application of techniques such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy allows chemists to monitor reaction progress directly within the reaction vessel. This provides crucial data on reaction kinetics, the formation of transient intermediates, and the influence of catalysts. Such mechanistic insights are vital for optimizing reaction conditions to improve yield and minimize the formation of byproducts, such as the corresponding diaryl carbonate from the reaction of a chloroformate with unreacted phenol. google.com

Applications in Advanced Functional Materials and Nanotechnology (as precursors or building blocks)

The unique structure of this compound makes it an attractive precursor for advanced materials. The high bromine content, imparted by the 2,4,6-tribromophenol (B41969) (TBP) precursor, is particularly significant.

Flame-Retardant Polymers: TBP is widely used as a reactive intermediate in the synthesis of brominated flame retardants. wikipedia.orgsigmaaldrich.comebi.ac.uk The carbonochloridate derivative is an ideal monomer for incorporating this flame-retardant moiety into polymer backbones. Its reaction with diols or bisphenols would yield polycarbonates with inherent flame-retardant properties due to the high mass percentage of bromine. wikipedia.orggoogle.comgoogle.com These materials are valuable in electronics, automotive, and construction industries.